Nicorandil N-Oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nicorandil N-oxide is a derivative of nicorandil, a compound known for its vasodilatory properties. Nicorandil itself is used primarily in the treatment of angina pectoris due to its dual action as a nitric oxide donor and an adenosine triphosphate-sensitive potassium channel opener . This compound retains some of these properties and is of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Nicorandil N-oxide typically involves the oxidation of nicorandil. This can be achieved using various oxidizing agents under controlled conditions. One common method involves the use of hydrogen peroxide in the presence of a catalyst to facilitate the oxidation process .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Nicorandil N-oxide undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of various by-products.
Reduction: Reduction reactions can revert this compound back to nicorandil.
Substitution: Substitution reactions can occur at the nitrogen or oxygen atoms, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various alkylating agents under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of higher oxides, while reduction can yield nicorandil .
Scientific Research Applications
Nicorandil N-oxide has several scientific research applications:
Chemistry: Used as a model compound to study oxidation and reduction reactions.
Biology: Investigated for its potential effects on cellular signaling pathways.
Medicine: Explored for its potential cardioprotective effects and its role in vasodilation.
Industry: Used in the development of new pharmaceuticals and as a reference compound in analytical chemistry
Mechanism of Action
Nicorandil N-oxide exerts its effects through mechanisms similar to nicorandil. It acts as a nitric oxide donor, leading to the activation of guanylate cyclase and an increase in cyclic guanosine monophosphate levels. This results in the relaxation of vascular smooth muscle cells and vasodilation. Additionally, it opens adenosine triphosphate-sensitive potassium channels, further contributing to its vasodilatory effects .
Comparison with Similar Compounds
Nicorandil: The parent compound, known for its dual action as a nitric oxide donor and potassium channel opener.
Isosorbide Mononitrate: Another nitric oxide donor used in the treatment of angina.
Ranolazine: A different anti-anginal agent that works through inhibition of late sodium currents
Uniqueness: Nicorandil N-oxide is unique due to its dual mechanism of action and its ability to undergo various chemical reactions, making it a versatile compound in both research and therapeutic applications. Its combination of nitric oxide donation and potassium channel opening sets it apart from other similar compounds .
Properties
IUPAC Name |
2-[(1-oxidopyridin-1-ium-3-carbonyl)amino]ethyl nitrate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O5/c12-8(9-3-5-16-11(14)15)7-2-1-4-10(13)6-7/h1-2,4,6H,3,5H2,(H,9,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NALIEKHMDVZBFP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C[N+](=C1)[O-])C(=O)NCCO[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60676063 |
Source
|
Record name | 2-[(1-Oxo-1lambda~5~-pyridine-3-carbonyl)amino]ethyl nitrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60676063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107833-98-7 |
Source
|
Record name | 2-[(1-Oxo-1lambda~5~-pyridine-3-carbonyl)amino]ethyl nitrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60676063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.